An In-depth Technical Guide to 3-Oxa-1,8-diazaspiro[4.5]decan-2-one: Synthesis, Characterization, and Potential Biological Activity
An In-depth Technical Guide to 3-Oxa-1,8-diazaspiro[4.5]decan-2-one: Synthesis, Characterization, and Potential Biological Activity
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential biological significance of the novel spirocyclic compound, 3-Oxa-1,8-diazaspiro[4.5]decan-2-one. Due to the limited availability of published data on this specific molecule, this document leverages information on structurally related compounds to offer a predictive and practical resource for its synthesis and evaluation.
Core Chemical Properties
3-Oxa-1,8-diazaspiro[4.5]decan-2-one is a heterocyclic organic compound featuring a spirocyclic system that joins an oxazolidinone ring and a piperidine ring. The core structure suggests potential for biological activity, as similar scaffolds have been explored in medicinal chemistry.
Table 1: Physicochemical Properties of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one
| Property | Value | Source |
| IUPAC Name | 3-Oxa-1,8-diazaspiro[4.5]decan-2-one | - |
| CAS Number | 945947-99-9 | [1] |
| Molecular Formula | C₇H₁₂N₂O₂ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Not Available | - |
| InChI | InChI=1S/C7H12N2O2/c10-6-9-7(5-11-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) | - |
| InChIKey | HEFDAMYVQYIFOH-UHFFFAOYSA-N | - |
| Purity (Typical) | ≥98% | [1] |
Proposed Synthesis and Characterization Workflow
The synthesis of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one can be approached through a multi-step process starting from commercially available precursors. The following workflow outlines a plausible synthetic and analytical cascade.
Caption: Proposed workflow for the synthesis and characterization of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one.
Experimental Protocols
Proposed Synthesis of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one
This protocol is a generalized procedure based on the synthesis of similar spiro-oxazolidinone-piperidines and may require optimization.
Step 1: Synthesis of tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
This starting material can be synthesized from a suitable precursor or procured from commercial suppliers.
Step 2: Formation of the Oxazolidinone Ring
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Dissolve tert-butyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in a suitable aprotic solvent such as anhydrous dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
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Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the solution at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying the organic layer over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure to yield the crude Boc-protected spiro-oxazolidinone.
Step 3: Deprotection of the Piperidine Nitrogen
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Dissolve the crude product from Step 2 in a suitable solvent such as dichloromethane or 1,4-dioxane.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Upon completion, the solvent and excess acid are removed under reduced pressure.
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The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
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The combined organic layers are dried and concentrated to yield the crude 3-Oxa-1,8-diazaspiro[4.5]decan-2-one.
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The final product should be purified by column chromatography on silica gel.
Predicted Spectroscopic Data
The following table provides predicted spectroscopic characteristics based on the functional groups present in the molecule.
Table 2: Predicted Spectroscopic Data for 3-Oxa-1,8-diazaspiro[4.5]decan-2-one
| Technique | Predicted Peaks/Signals |
| FTIR (cm⁻¹) | ~3300 (N-H stretch, piperidine), ~1750 (C=O stretch, oxazolidinone), ~1250 (C-O-C stretch, oxazolidinone) |
| ¹H NMR (ppm) | Signals corresponding to the piperidine ring protons (likely in the 2.5-3.5 ppm region), a signal for the N-H proton of the piperidine, and a signal for the CH₂ protons of the oxazolidinone ring. |
| ¹³C NMR (ppm) | A signal for the carbonyl carbon of the oxazolidinone (~155-160 ppm), signals for the spiro carbon, and signals for the carbons of the piperidine and oxazolidinone rings. |
| Mass Spec (m/z) | [M+H]⁺ at approximately 157.09. |
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for 3-Oxa-1,8-diazaspiro[4.5]decan-2-one, structurally related compounds, particularly 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, have been investigated as antihypertensive agents. These related compounds have been shown to act as α-adrenergic receptor antagonists. This suggests that 3-Oxa-1,8-diazaspiro[4.5]decan-2-one may also interact with adrenergic receptors.
Adrenergic receptors are a class of G protein-coupled receptors that are targets of catecholamines like norepinephrine and epinephrine. They play a crucial role in the central and peripheral nervous systems, regulating processes such as heart rate, blood pressure, and metabolism.
Caption: Potential interaction of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one with the adrenergic signaling pathway.
Experimental Protocol for Biological Evaluation: Radioligand Binding Assay
To investigate the potential interaction of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one with adrenergic receptors, a competitive radioligand binding assay is a standard and effective method.
Objective: To determine the binding affinity (Ki) of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one for a specific adrenergic receptor subtype (e.g., α₁).
Materials:
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Cell membranes prepared from a cell line or tissue expressing the adrenergic receptor of interest.
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Radioligand specific for the receptor subtype (e.g., [³H]-prazosin for α₁-adrenergic receptors).
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3-Oxa-1,8-diazaspiro[4.5]decan-2-one (test compound).
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Non-specific binding control (a known high-affinity ligand for the receptor, e.g., phentolamine).
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Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
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96-well microplates.
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Filtration apparatus with glass fiber filters.
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Scintillation counter and scintillation fluid.
Procedure:
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Assay Setup: In a 96-well plate, set up the following in triplicate:
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Total Binding: Cell membranes + radioligand + assay buffer.
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Non-specific Binding: Cell membranes + radioligand + excess non-specific binding control.
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Competitive Binding: Cell membranes + radioligand + varying concentrations of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one.
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Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
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Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the concentration of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one.
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Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
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Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
While 3-Oxa-1,8-diazaspiro[4.5]decan-2-one is a compound with limited currently available data, its core structure is of significant interest to the medicinal chemistry community. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The proposed methodologies and predictive data offer a starting point for researchers to explore the potential of this and related spirocyclic systems in drug discovery and development. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this novel molecule.
